N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3S3 and its molecular weight is 436.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
This compound has shown promise in the field of agriculture as a fungicide. The presence of the thiophene moiety contributes to its fungicidal properties, which have been effective against pathogens like cucumber downy mildew . The modification of natural products and active substructure splicing methods have led to the synthesis of derivatives with enhanced activity, making it a significant lead compound for further optimization .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . The structural components of this compound, including the thiophene ring, suggest potential applications in protecting materials from corrosion, which is crucial in extending the lifespan of industrial machinery and infrastructure .
Organic Semiconductor Development
The thiophene ring is integral in the advancement of organic semiconductors. This compound could play a role in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the evolution of electronic and optoelectronic devices .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties. This particular compound, with its complex structure, may have potential applications in the development of new drugs with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Material Science Applications
Due to its heterocyclic nature and the presence of sulfur, this compound could be utilized in material science, particularly in the fabrication of advanced materials with specific electronic or photonic properties .
Antibacterial Therapeutics
The compound’s structural similarity to other thiophene-based molecules that have shown emergent antibacterial activity suggests it could be used in the design of new antibacterial agents. Such compounds could be particularly useful in tackling antibiotic-resistant bacteria and could be part of hybrid antimicrobial strategies .
properties
IUPAC Name |
N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S3/c23-18(13-6-7-15-16(12-13)21-27-20-15)19-9-8-14-4-1-2-10-22(14)28(24,25)17-5-3-11-26-17/h3,5-7,11-12,14H,1-2,4,8-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVVWFLCKYZEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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